![molecular formula C14H16N2O3 B2521014 [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine CAS No. 953897-58-0](/img/structure/B2521014.png)

[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves strategic organic reactions. For instance, the synthesis of a dimer involving a pyridine derivative was achieved by reacting dibenzyltin(IV) chloride with 2,6-pyridine dicarboxylic acid in methanol, indicating the use of a metal-catalyzed reaction to form complex structures . Another paper describes the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion and a Baeyer-Villiger reaction for a methoxy derivative . These methods could potentially be adapted for the synthesis of "[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine" by incorporating appropriate functional groups and reaction conditions.

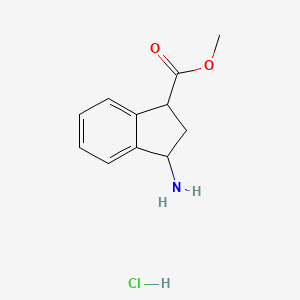

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been characterized using various analytical techniques. For example, the crystal structure of a pyridine dicarboxylato complex was determined using X-ray single crystal diffraction, revealing a seven-coordinate dimer with a distorted bipyramidal structure . This suggests that the compound of interest may also form complex structures and could be analyzed using similar techniques to determine its precise molecular geometry.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been studied, particularly in the context of their antioxidant properties. The reactivity towards peroxyl radicals was examined, revealing that some pyridinols are highly effective phenolic chain-breaking antioxidants . This indicates that "this compound" might also exhibit significant reactivity in radical-mediated processes, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing compounds have been reported, such as solubility in aprotic amide solvents and cresols, thermal stability with high glass transition temperatures, and low dielectric constants . These properties are crucial for the application of such materials in high-performance polymers and electronics. The compound "this compound" could potentially share some of these properties, making it a candidate for similar applications.

Scientific Research Applications

Anticonvulsant Agents

- Schiff bases of 3-aminomethyl pyridine, which include derivatives of pyridin-3-yl methanamine, have been synthesized and screened for anticonvulsant activity. Several compounds showed significant protection against seizures, highlighting the potential of these compounds in anticonvulsant drug development (Pandey & Srivastava, 2011).

Photophysical Behaviors

- Studies on polydentate ligands, including derivatives of pyridin-3-yl methanamine, demonstrated interesting photophysical behaviors such as red-shifts in fluorescence upon interaction with specific ions. This research contributes to the understanding of the properties of these compounds and their potential applications in sensing and imaging technologies (Li Ping-hua, 2010).

Catalytic Applications

- The synthesis and characterization of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are closely related to the compound , have been conducted. These derivatives have been used to create unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).

Anticancer Activity

- Schiff base ligands related to pyridin-3-yl methanamine have been used to synthesize new palladium and platinum complexes. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).

Photocytotoxicity in Red Light

- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown unprecedented photocytotoxicity in red light, indicating potential applications in targeted cancer therapies (Basu et al., 2014).

Hydroxylation of Alkanes

- Diiron(III) complexes with bis(pyridin-2-ylmethyl)amine, a compound similar to the one , have been studied as catalysts for the selective hydroxylation of alkanes, which could have implications in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).

Enhanced Cellular Uptake and Selectivity

- Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrated enhanced uptake in cancer cells and significant photocytotoxicity. This suggests potential applications in selective cancer treatments (Basu et al., 2015).

Luminescent Lanthanide Compounds and Iron Complexes

- 2,6-Di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives have been used as ligands, demonstrating applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual spin-state transitions, relevant for materials science and sensing technologies (Halcrow, 2005).

Detection of Cyanide and Fluoride Anions

- A tri-(2-picolyl) amine functionalized triarylborane, incorporating a pyridin-2-yl unit, showed potential for effective detection and discrimination of cyanide and fluoride ions in aqueous solutions. This has implications in environmental monitoring and safety (Zhang et al., 2019).

Selective Detection of Metal Ions

- Compounds formed from the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridin-2-yl methanamine showed effective and selective detection of Hg and Ni ions. This research opens pathways for the development of new sensors for environmental and industrial applications (Aggrwal et al., 2021).

Water Oxidation

- Mononuclear ruthenium complexes with ligands related to pyridin-2-yl methanamine demonstrated activity in the oxidation of water, contributing to the understanding of water oxidation mechanisms and potential applications in energy conversion technologies (Vennampalli et al., 2014).

Safety and Hazards

properties

IUPAC Name |

[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-17-11-4-3-5-12(18-2)14(11)19-13-7-6-10(8-15)9-16-13/h3-7,9H,8,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWGCNMMTMVREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)

![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)